4-(4-Aminobenzamido)-5-hydroxynaphthalene-2-sulfonic acid
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Overview
Description
4-(4-Aminobenzamido)-5-hydroxynaphthalene-2-sulfonic acid is an organic compound that features both aromatic and sulfonic acid functional groups. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobenzamido)-5-hydroxynaphthalene-2-sulfonic acid typically involves the reaction of 4-aminobenzoic acid with 5-hydroxynaphthalene-2-sulfonic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminobenzamido)-5-hydroxynaphthalene-2-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
4-(4-Aminobenzamido)-5-hydroxynaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which 4-(4-Aminobenzamido)-5-hydroxynaphthalene-2-sulfonic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Shares the aminobenzoic acid moiety but lacks the naphthalene and sulfonic acid groups.
5-Hydroxynaphthalene-2-sulfonic acid: Contains the naphthalene and sulfonic acid groups but lacks the aminobenzoic acid moiety.
Uniqueness
4-(4-Aminobenzamido)-5-hydroxynaphthalene-2-sulfonic acid is unique due to its combination of functional groups, which allows it to participate in a broader range of chemical reactions and applications compared to its similar compounds.
Properties
CAS No. |
6268-29-7 |
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Molecular Formula |
C17H14N2O5S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[(4-aminobenzoyl)amino]-5-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14N2O5S/c18-12-6-4-10(5-7-12)17(21)19-14-9-13(25(22,23)24)8-11-2-1-3-15(20)16(11)14/h1-9,20H,18H2,(H,19,21)(H,22,23,24) |
InChI Key |
OZLAQSWQXWKDMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)O)NC(=O)C3=CC=C(C=C3)N)S(=O)(=O)O |
Origin of Product |
United States |
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